N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
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Overview
Description
N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 1,3-dioxaindan moiety, a chlorohydroxyphenyl group, and a tetrahydropyridine carboxamide, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide typically involves multiple steps, including the formation of the 1,3-dioxaindan moiety, the chlorohydroxyphenyl group, and the tetrahydropyridine carboxamide. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The chlorohydroxyphenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.
Scientific Research Applications
N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its unique structure and functional groups.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 1,3-dioxaindan, chlorohydroxyphenyl, and tetrahydropyridine carboxamide. These compounds may share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
N-[(1,3-dioxaindan-5-yl)methyl]-4-(3-chloro-4-hydroxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19ClN2O5 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C21H19ClN2O5/c1-11-20(14(8-19(26)24-11)13-3-4-16(25)15(22)7-13)21(27)23-9-12-2-5-17-18(6-12)29-10-28-17/h2-7,14,25H,8-10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
SOYVIVHWGORPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)O)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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